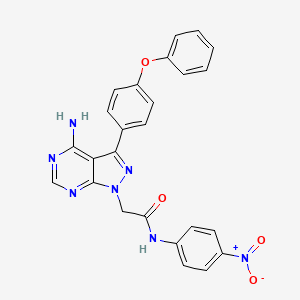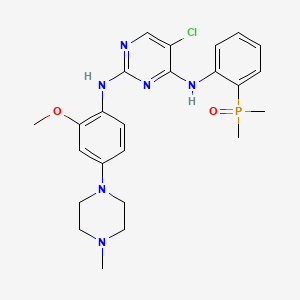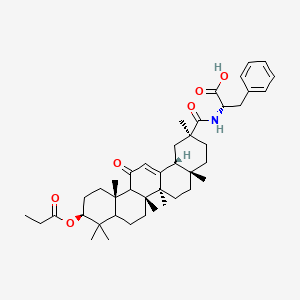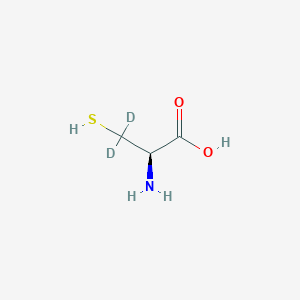![molecular formula C43H78NaO10P B12416219 sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is a type of glycerophospholipid, which plays a crucial role in the formation of cell membranes and the regulation of various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate involves multiple steps. The process typically starts with the esterification of glycerol with heptadecanoic acid and icosa-11,14,17-trienoic acid. The resulting intermediate is then phosphorylated using phosphoric acid under controlled conditions to form the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing critical roles .
Major Products Formed: The major products formed from these reactions include modified glycerophospholipids with altered fatty acid chains or functional groups. These modifications can enhance the compound’s stability, solubility, and biological activity.
Aplicaciones Científicas De Investigación
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate has numerous scientific research applications. In chemistry, it is used as a model compound for studying lipid behavior and interactions. In biology, it plays a role in membrane biology and signal transduction studies. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Industrially, it is used in the formulation of liposomes and other drug delivery systems.
Mecanismo De Acción
The mechanism of action of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other glycerophospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine. These compounds share structural similarities but differ in their fatty acid composition and functional groups.
Uniqueness: What sets sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate apart is its unique combination of deuterated and unsaturated fatty acid chains. This unique structure imparts distinct physicochemical properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C43H78NaO10P |
|---|---|
Peso molecular |
814.1 g/mol |
Nombre IUPAC |
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C43H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-43(47)53-41(39-52-54(48,49)51-37-40(45)36-44)38-50-42(46)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2;/h5,7,11,13,17,19,40-41,44-45H,3-4,6,8-10,12,14-16,18,20-39H2,1-2H3,(H,48,49);/q;+1/p-1/b7-5-,13-11-,19-17-;/t40?,41-;/m1./s1/i38D2,39D2,41D; |
Clave InChI |
YNNVOCKGQSBVEE-BFIKWYJMSA-M |
SMILES isomérico |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC/C=C\C/C=C\C/C=C\CC.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCC=CCC=CCC=CCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



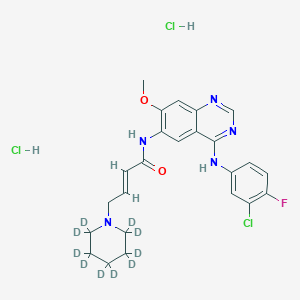
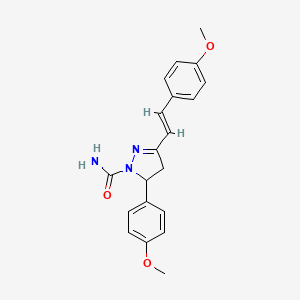
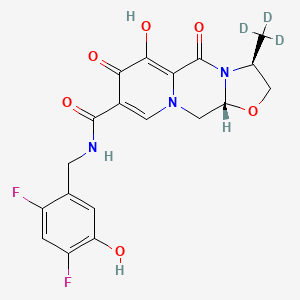
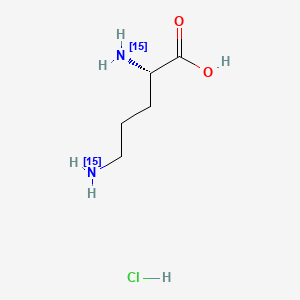

![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)
